molecular formula C15H12O4 B12531444 2,4-Dimethoxy-6H-benzo[c]chromen-6-one

2,4-Dimethoxy-6H-benzo[c]chromen-6-one

Cat. No.: B12531444
M. Wt: 256.25 g/mol
InChI Key: VGXBUFHHRAGMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxy-6H-benzo[c]chromen-6-one is a synthetically tailored benzo[c]chromen-6-one derivative, a core structure of significant interest in medicinal chemistry. The alkoxylated benzo[c]chromen-6-one scaffold is under extensive investigation for its potential to yield potent and selective enzyme inhibitors. Research indicates that strategic substitution on this ring system can lead to compounds with high biological activity, such as selective inhibition of phosphodiesterase 2 (PDE2), a target for treating neurodegenerative diseases like Alzheimer's . Furthermore, related derivatives have demonstrated potent and selective agonism for the ERbeta estrogen receptor, highlighting the versatility of this chemical class in neuroprotective and hormonal pathway research . The methoxy substitutions at the 2 and 4 positions are designed to optimize the compound's physicochemical properties, including lipophilicity, to enhance blood-brain barrier penetration for central nervous system (CNS)-targeted studies . This compound serves as a crucial intermediate and building block for researchers developing novel therapeutic agents for cancer, neurological disorders, and other conditions . Research Applications: This product is intended for use in pharmaceutical R&D as a reference standard, a key intermediate in organic synthesis, and a lead compound for the development of enzyme inhibitors and receptor modulators. Notice: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

2,4-dimethoxybenzo[c]chromen-6-one

InChI

InChI=1S/C15H12O4/c1-17-9-7-12-10-5-3-4-6-11(10)15(16)19-14(12)13(8-9)18-2/h3-8H,1-2H3

InChI Key

VGXBUFHHRAGMMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)OC(=O)C3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for 6h Benzo C Chromen 6 One Scaffolds

Classical and Contemporary Synthetic Approaches to the Benzo[c]chromen-6-one Core

The construction of the 6H-benzo[c]chromen-6-one nucleus has been achieved through various synthetic methods, ranging from classical approaches to modern catalytic systems. Key precursors for these syntheses are often biaryl-2-carboxylic acids, which are readily available starting materials. orgsyn.orgorgsyn.org Methodologies include transition metal-catalyzed carbon-carbon bond formation and intramolecular coupling reactions. orgsyn.orgorgsyn.org

Transition metal catalysis plays a pivotal role in the efficient synthesis of the benzo[c]chromen-6-one scaffold. These methods often involve the formation of a key biaryl bond followed by an intramolecular cyclization to form the lactone ring.

Palladium catalysts are widely employed for the synthesis of 6H-benzo[c]chromen-6-ones. One prominent strategy involves the palladium-catalyzed intramolecular cyclization of biaryl-2-carboxylic acids. orgsyn.orgorgsyn.org While effective, this method can be limited by the high cost of the palladium catalyst and may be restricted to electron-rich and neutral substrates. orgsyn.org Another approach is the palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds, which can be accomplished using molecular oxygen as the final oxidant. nih.gov Furthermore, an efficient synthesis using diazonium salts has been developed, proceeding through a palladium-catalyzed denitrogenation, C-H bond activation, and cyclization sequence. dntb.gov.uaresearchgate.net

A notable development is a one-pot synthesis that combines a Suzuki-Miyaura cross-coupling with an oxidative lactonization, catalyzed by palladium nanoparticles generated in situ under aqueous and aerobic conditions. chemrxiv.org This domino reaction provides an efficient route to various benzo[c]chromen-one derivatives. chemrxiv.org

Table 1: Optimization of Palladium-Catalyzed One-Pot Synthesis semanticscholar.org

Entry Catalyst (mol %) Base (1.5 equiv) Ligand (0.25 equiv) Solvent Temp (°C) Time (h) Yield (%)
1 PdCl2 (10) Cs2CO3 PPh3 DMF 80 12 49
2 PdCl2 (10) Cs2CO3 PPh3 DMF 90 12 55
3 Pd(OAc)2 (10) Cs2CO3 PPh3 DMF 90 10 68
4 Pd(OAc)2 (10) K3PO4 PPh3 DMF 90 8 75
5 Pd(OAc)2 (10) K3PO4 PPh3 Water 90 8 83
6 Pd(OAc)2 (10) K3PO4 PCy3 Water 90 8 91
7 Pd(OAc)2 (10) K3PO4 None Water 90 12 0

This table summarizes the optimization of reaction conditions for a one-pot synthesis of a benzo[c]chromen-6-one derivative, starting from 2-bromobenzyl alcohol and 2-hydroxyphenylboronic acid. semanticscholar.org

Copper-catalyzed reactions offer a cost-effective alternative to palladium-based systems for the synthesis of 6H-benzo[c]chromen-6-ones. These methods have been successfully applied to the remote C–H oxygenation of biaryl-2-carboxylic acids to yield the desired lactone core. orgsyn.org Copper catalysis is particularly efficient for the cyclization of electron-neutral and electron-rich substrates. orgsyn.orgresearchgate.net However, its efficiency may decrease for substrates that have electron-withdrawing groups. orgsyn.org A novel approach using a low-cost CuCl catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant enables the intramolecular aryl C–H oxidative lactonization of 2-arylbenzaldehydes at room temperature. researchgate.net

Table 2: Comparison of Catalytic Systems for Biaryl-2-Carboxylic Acid Cyclization orgsyn.org

Catalytic System Substrate Scope Key Features
Palladium-Catalyzed Good yields for electron-rich and -neutral substrates. Can require significant amounts of expensive catalyst.
Copper-Catalyzed Works well with electron-rich and -neutral compounds. Less efficient for substrates with electron-withdrawing groups.
Metal-Free (K2S2O8) General; insensitive to the electronics of the aromatic ring. Employs an inexpensive, environmentally friendly oxidant.

To circumvent the costs and potential toxicity associated with transition metals, several metal-free synthetic protocols have been developed. A general and practical method involves the cyclization of biaryl-2-carboxylic acids using potassium persulfate (K2S2O8) as an oxidant. orgsyn.org This approach is notable for its broad substrate scope, showing insensitivity to the electronic properties of the aromatic rings. orgsyn.org

Other innovative metal-free strategies include:

A tandem photo-thermal-photo reaction sequence starting from 3,4-dichlorocoumarins and 1,3-butadienes, which proceeds without any metal catalyst or peroxide promoter. nih.gov

Cascade reactions of specific furan (B31954) derivatives in water under microwave irradiation, which also allows for a subsequent environmentally friendly oxidation to the benzo[c]chromen-6-one using aqueous hydrogen peroxide without a catalyst. bohrium.comrsc.org

Visible-light-mediated intramolecular direct C-H arylation, which uses potassium tert-butoxide in DMSO at room temperature to cyclize (2-halobenzyl) phenyl ethers. nih.gov

Key examples in the synthesis of the benzo[c]chromen-6-one scaffold include:

Domino Suzuki-Miyaura/Oxidative Lactonization: This palladium-catalyzed process couples a 2-bromoaryl aldehyde with a 2-hydroxyphenylboronic acid, followed by an in-situ oxidative lactonization to furnish the product in a single pot. chemrxiv.orgsemanticscholar.org

Base-Promoted Domino Reactions: A one-pot synthesis using cesium carbonate (Cs2CO3) promotes a domino reaction between substituted 2-hydroxychalcones and β-ketoesters, involving a sequence of Michael addition, intramolecular aldol (B89426) reaction, oxidative aromatization, and lactonization. nih.gov

Tandem Photo-Thermal-Photo Reactions: A metal-free, one-pot synthesis from 3,4-dichlorocoumarins and butadienes utilizes a sequence of light- and heat-induced reactions to build the final product in good yields. nih.gov

These advanced synthetic strategies highlight the move towards more efficient, economical, and environmentally benign methods in modern organic chemistry. nih.govbeilstein-journals.org

Cycloaddition and Condensation Reactions for Ring Formation

Cycloaddition and condensation reactions represent powerful tools for the construction of the 6H-benzo[c]chromen-6-one scaffold, enabling the formation of multiple carbon-carbon and carbon-oxygen bonds in a single or sequential operation. These methods are valued for their efficiency and ability to introduce molecular complexity from relatively simple starting materials.

One notable approach involves the intermolecular Diels-Alder reaction. A metal-free, three-step synthesis has been developed starting from salicylaldehydes and α,β-unsaturated carbonyl compounds to form a chromene core. The key step is a highly regioselective intermolecular Diels-Alder cycloaddition between a 3-vinyl-2H-chromene and methyl propiolate. This is followed by an oxidative aromatization of the resulting cyclohexadiene intermediate to yield the final 6H-benzo[c]chromene product with good yields, reaching up to 94% over the two final steps. rsc.org Intramolecular Diels-Alder reactions of furan with an unactivated alkene or alkyne in aqueous media under microwave irradiation have also been developed for a catalyst-free synthesis of 6H-benzo[c]chromenes. rsc.org

Three-component reactions are another efficient strategy. A scandium(III) triflate-catalyzed three-component reaction between primary amines, β-ketoesters, and 2-hydroxychalcones has been established for the synthesis of 7-amino-6H-benzo[c]chromen-6-ones under green conditions. researchgate.netresearchgate.net This method is significant as it constructs both the B and C rings of the scaffold simultaneously. researchgate.net The proposed mechanism involves the initial formation of a β-enaminone, followed by a cascade of Michael addition, intramolecular cyclization, dehydration, lactonization, and aromatization. researchgate.net Similarly, a highly efficient, catalyst- and solvent-free three-component reaction of 2-hydroxychalcones, primary amines, and β-ketoesters has been demonstrated for the synthesis of benzochromenone-based blue luminogens. researchgate.net

Condensation reactions, particularly those initiated by Michael addition, are also prevalent. The reaction of 2-hydroxychalcones with β-ketoesters promoted by a mild base like cesium carbonate (Cs2CO3) can produce a variety of benzo[c]chromen-6-one derivatives. nih.gov This domino reaction proceeds through a sequence of Michael addition, intramolecular aldol reaction, oxidative aromatization, and lactonization. nih.gov Another example is the reaction of chromones with dimethyl acetonedicarboxylate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which furnishes 7-hydroxy-6-oxo-6H-benzo[c]chromone-8-carboxylates. tubitak.gov.tr

Reaction TypeKey ReactantsCatalyst/ConditionsProductReference(s)
Intermolecular Diels-Alder3-Vinyl-2H-chromenes, Methyl propiolateMetal-free, oxidative aromatizationSubstituted 6H-benzo[c]chromenes rsc.org
Three-Component ReactionPrimary amines, β-Ketoesters, 2-HydroxychalconesSc(OTf)37-Amino-6H-benzo[c]chromen-6-ones researchgate.netresearchgate.net
Domino Reaction2-Hydroxychalcones, β-KetoestersCs2CO3Substituted 6H-benzo[c]chromen-6-ones nih.gov
CondensationChromones, Dimethyl acetonedicarboxylateDBU7-Hydroxy-6-oxo-6H-benzo[c]chromone-8-carboxylates tubitak.gov.tr

Precursor-Based Synthetic Routes to Benzo[c]chromen-6-one

The synthesis of the 6H-benzo[c]chromen-6-one nucleus is often achieved through strategic transformations of carefully chosen precursors that already contain a significant portion of the final ring system.

Biaryl-2-carboxylic acids are readily available and serve as ideal precursors for the synthesis of 6H-benzo[c]chromen-6-ones. orgsyn.orgorgsyn.org The core transformation involves an intramolecular cyclization through C-H activation and C-O bond formation. Various catalytic systems have been developed to facilitate this lactonization.

Palladium-catalyzed cyclization methods have been introduced where biaryl-2-carboxylic acids are converted into 6H-benzo[c]chromen-6-ones in good yields. orgsyn.orgorgsyn.org One-pot procedures combining a Suzuki-Miyaura cross-coupling to form the biaryl intermediate followed by an oxidative lactonization have also been developed, offering an efficient route to the final product under aqueous-aerobic conditions. chemrxiv.org

Copper-catalyzed methods have also proven effective. These remote C-H oxygenation reactions are particularly efficient for the cyclization of electron-neutral and electron-rich biaryl-2-carboxylic acids. orgsyn.orgresearchgate.net However, this method is less effective for substrates containing electron-withdrawing groups. orgsyn.org

Metal-free approaches provide a valuable alternative. A method mediated by potassium persulfate (K2S2O8) is more general and practical for the cyclization of substrates with both electron-donating and electron-withdrawing groups. orgsyn.orgresearchgate.net Another early method involved the oxidation of silver salts of biaryl-2-carboxylic acids. orgsyn.orgorgsyn.org

Catalyst/ReagentSubstrate ScopeAdvantagesDisadvantagesReference(s)
Palladium CatalystBroadGood yields, one-pot potentialUse of transition metal orgsyn.orgorgsyn.orgchemrxiv.org
Copper CatalystElectron-rich and -neutral substratesHigh efficiency for specific substratesLess efficient for electron-poor substrates orgsyn.orgresearchgate.net
K2S2O8General (electron-donating and -withdrawing groups)Metal-free, broad scopeStoichiometric oxidant required orgsyn.orgresearchgate.net
Silver Salts/OxidationGeneralEarly methodStoichiometric reagents orgsyn.orgorgsyn.org

The reaction between substituted 2-hydroxychalcones and β-ketoesters is a versatile and widely used strategy for constructing the 6H-benzo[c]chromen-6-one scaffold. researchgate.netresearchgate.netnih.gov This approach typically involves a cascade or domino reaction sequence that efficiently builds the heterocyclic system.

A novel and efficient one-pot synthesis utilizes a mild base, such as cesium carbonate (Cs2CO3), to promote the reaction between substituted 2-hydroxychalcones and β-ketoesters. nih.gov This domino reaction involves a Michael addition, an intramolecular aldol condensation, an oxidative aromatization, and a final lactonization step to yield a diverse range of benzo[c]chromen-6-one derivatives. nih.gov

Furthermore, this strategy can be incorporated into multi-component reactions. An oxidant-free, three-component synthesis catalyzed by scandium(III) triflate (Sc(OTf)3) reacts 2-hydroxychalcones, primary amines, and β-ketoesters to form 7-amino-6H-benzo[c]chromen-6-ones. researchgate.net This process simultaneously constructs both the B and C rings of the final product from acyclic precursors, involving the formation of four new bonds in a single operation. researchgate.net The reaction proceeds through the formation of a β-enaminone intermediate, followed by Michael addition to the 2-hydroxychalcone, intramolecular cyclization, dehydration, lactonization, and aromatization. researchgate.net

Retrosynthetic Analysis of the 6H-Benzo[c]chromen-6-one Nucleus

Retrosynthetic analysis provides a logical framework for dissecting the target 6H-benzo[c]chromen-6-one molecule into simpler, commercially available, or easily synthesizable starting materials. The classical approach to synthesizing the 6H-benzo[c]chromen-6-one core (13) involves a disconnection of the lactone bridge. tubitak.gov.tr

This primary disconnection reveals a biaryl-2-carboxylic acid as the key precursor. This intermediate can be formed through the coupling of two simpler aromatic rings. A common disconnection of the biaryl bond points to a phenol (B47542) (15) and an o-halobenzoic acid, such as o-bromobenzoic acid (16), as the starting materials. tubitak.gov.tr The forward synthesis would then involve a coupling reaction, like the Suzuki coupling, to form the biaryl bond, followed by an intramolecular acid- or base-catalyzed cyclization (lactonization) to form the final 6H-benzo[c]chromen-6-one. tubitak.gov.tr However, this classical method can be limited by the need for an organometallic catalyst, the requirement for highly activated substrates, and potentially low yields. tubitak.gov.tr

An alternative retrosynthetic strategy involves disconnecting the C-ring. This can be seen in syntheses that utilize Michael addition reactions. For instance, the 6H-benzo[c]chromen-6-one can be retrosynthetically disconnected into a chromone (B188151) or a chalcone (B49325) (as a Michael acceptor) and a 1,3-dicarbonyl compound. tubitak.gov.tr This approach is often efficient and straightforward. For example, a three-component synthesis involving a 2-hydroxychalcone, a primary amine, and a β-ketoester can be rationalized by disconnecting the final product into these three acyclic precursors, highlighting the atom-economic nature of such cascade reactions. researchgate.net

Advanced Spectroscopic and Structural Characterization of Synthesized Benzo C Chromen 6 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are instrumental in piecing together the structural puzzle of benzo[c]chromen-6-one derivatives.

¹H NMR provides information about the chemical environment of hydrogen atoms. For instance, in a series of synthesized 3-substituted-6H-benzo[c]chromen-6-one derivatives, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, a characteristic of their deshielded environment. mdpi.com Specific chemical shifts and coupling constants allow for the assignment of each proton to its exact position on the benzo[c]chromen-6-one core.

¹³C NMR complements the proton data by providing insights into the carbon skeleton of the molecule. The carbon atoms of the aromatic rings and the carbonyl group of the lactone ring show distinct chemical shifts. The number of unique signals in the ¹³C NMR spectrum can confirm the symmetry of the molecule. For example, in 1,4-dimethylbenzene, due to molecular symmetry, only three distinct signals are observed, corresponding to the different carbon environments. docbrown.info Conversely, in the less symmetrical 1,2-dimethylbenzene, four unique signals are present. docbrown.info This principle is directly applicable to the analysis of substituted benzo[c]chromen-6-one derivatives, where the substitution pattern dictates the number of inequivalent carbons.

The following table provides representative ¹H and ¹³C NMR data for a selection of 3-substituted-6H-benzo[c]chromen-6-one derivatives, showcasing the influence of different substituents on the chemical shifts. mdpi.com

CompoundKey ¹H NMR (δ, ppm)Key ¹³C NMR (δ, ppm)
3-Ethoxy-6H-benzo[c]chromen-6-one 8.35–8.22 (m, 3H), 7.93 (t, 1H), 7.62 (t, 1H), 6.98 (d, 2H), 4.13 (q, 2H), 1.39 (t, 3H)160.97, 152.55, 135.81, 135.25, 130.15, 128.52, 125.20, 122.41, 119.68, 113.10, 110.99, 102.31, 64.28, 14.94
3-(sec-Butoxy)-6H-benzo[c]chromen-6-one 8.36–8.19 (m, 3H), 7.93–7.88 (m, 1H), 7.62–7.57 (m, 1H), 7.00–6.97 (m, 2H), 4.60–4.53 (m, 1H), 1.74–1.58 (m, 2H), 1.28 (d, 3H), 0.95 (t, 3H)160.97, 160.25, 152.58, 135.73, 135.24, 130.12, 128.41, 125.19, 122.31, 119.64, 113.83, 110.83, 103.21, 75.23, 28.89, 19.35, 9.92
3-(Benzyloxy)-6H-benzo[c]chromen-6-one 8.31 (dd, 2H), 8.21 (dd, 1H), 7.94–7.89 (m, 1H), 7.61–7.58 (m, 1H), 7.52–7.48 (m, 2H), 7.45–7.35 (m, 3H), 7.12–7.07 (m, 2H), 5.24 (s, 2H)160.95, 160.70, 152.48, 136.92, 135.81, 135.17, 130.16, 128.99, 128.61, 128.53, 128.37, 125.26, 122.47, 119.76, 113.44, 111.34, 102.91, 70.25
3-(Pyrimidin-2-yloxy)-6H-benzo[c]chromen-6-one 8.70 (d, 2H), 8.45 (d, 2H), 8.28 (d, 1H), 7.98 (t, 1H), 7.70 (t, 1H), 7.41–7.29 (m, 3H)164.80, 160.66, 154.69, 151.92, 135.92, 134.55, 130.26, 129.58, 125.31, 123.09, 120.57, 119.02, 117.93, 115.50, 111.00

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition and, consequently, the molecular formula of a compound. For novel benzo[c]chromen-6-one derivatives, HRMS is indispensable for confirming that the synthesized product has the correct atomic makeup.

The process involves ionizing the sample and measuring the m/z of the resulting ions with high accuracy. The experimentally determined mass is then compared to the calculated mass for the proposed molecular formula. A close match between the found and calculated masses, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula.

The following table presents HRMS data for several synthesized 3-substituted-6H-benzo[c]chromen-6-one derivatives, demonstrating the excellent agreement between the calculated and found masses. mdpi.com

CompoundMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
3-Ethoxy-6H-benzo[c]chromen-6-one C₁₅H₁₂O₃241.0786241.0782
3-(sec-Butoxy)-6H-benzo[c]chromen-6-one C₁₇H₁₆O₃269.1099269.1095
3-(Benzyloxy)-6H-benzo[c]chromen-6-one C₂₀H₁₄O₃303.0943303.0940
3-(Pyrimidin-2-yloxy)-6H-benzo[c]chromen-6-one C₁₇H₁₀N₂O₃291.0691291.0686

X-ray Diffraction Analysis for Solid-State Molecular Geometry Determination

For crystalline solids, single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's geometry.

In the context of benzo[c]chromen-6-one derivatives, X-ray diffraction can confirm the planarity of the aromatic systems, the conformation of substituents, and the nature of intermolecular interactions such as hydrogen bonding and π-π stacking in the crystal lattice. For example, in a study of 3-(2,3-Dimethoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one, X-ray analysis revealed the central pyran ring to be in an envelope conformation and detailed the dihedral angle between the benzene (B151609) and naphthalene (B1677914) ring systems. nih.gov Such detailed structural information is crucial for understanding the molecule's physical properties and its potential interactions with biological targets.

While specific X-ray diffraction data for 2,4-Dimethoxy-6H-benzo[c]chromen-6-one was not found in the provided search results, the general methodology is well-established. For instance, the crystal structure of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole was confirmed by X-ray diffraction, revealing its triclinic crystal system and space group. mdpi.com Similarly, the orthorhombic crystallization of 2-methoxy-4,6-diphenylnicotinonitrile in the P21212 space group was validated by X-ray diffraction findings. nih.gov

Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for both the purification of synthesized compounds and the assessment of their purity. HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

In the synthesis of this compound and its analogs, HPLC is used to monitor the progress of reactions and to isolate the desired product from starting materials, byproducts, and other impurities. The purity of the final compound is typically determined by HPLC analysis, where a single, sharp peak indicates a high degree of purity. For a series of synthesized 6H-benzo[c]chromen-6-one derivatives, chromatographic purities were reported to be in the range of 96.5% to 99.2% as determined by HPLC. mdpi.com

The choice of stationary and mobile phases is critical for achieving optimal separation. Often, reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is employed for the analysis of moderately polar organic compounds like benzo[c]chromen-6-ones. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions.

Computational and Theoretical Studies on Benzo C Chromen 6 One Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Energetic Analysis of Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of benzo[c]chromen-6-one systems. These calculations provide a molecular-level understanding of the reaction pathways, allowing for the determination of the most energetically favorable routes and the characterization of transient intermediates and transition states.

One study focused on a metal-free approach to synthesize substituted 6H-benzo[c]chromenes, which can be oxidized to the corresponding 6H-benzo[c]chromen-6-ones. documentsdelivered.comnih.gov The key step, a highly regioselective intermolecular Diels-Alder cycloaddition, was investigated using DFT calculations. The results confirmed a concerted mechanism proceeding through a slightly asynchronous transition state. documentsdelivered.com Furthermore, the energetic analysis of the transition states successfully rationalized the experimentally observed regioselectivity and reactivity trends. documentsdelivered.com

Another synthetic strategy involves a photocatalyzed radical cyclization of S-aryl dibenzothiophenium salts derived from O-benzyl-protected phenols. nih.gov Mechanistic studies, supported by DFT calculations, revealed that the reaction initiates with a single-electron transfer to the sulfonium (B1226848) salt, leading to the formation of an aryl radical. This radical then undergoes a kinetically favored 5-exo-trig cyclization. Subsequent ring expansion, driven by rearomatization, yields the final 6H-benzo[c]chromene scaffold. nih.gov

While direct DFT studies on the synthesis of 2,4-Dimethoxy-6H-benzo[c]chromen-6-one are not extensively documented, the principles derived from the study of related benzo[c]chromene syntheses are applicable. The presence of electron-donating methoxy (B1213986) groups at the 2 and 4 positions would likely influence the electron density of the aromatic rings, thereby affecting the kinetics and thermodynamics of the cyclization and aromatization steps. DFT calculations would be invaluable in precisely quantifying these electronic effects on the transition state energies and reaction barriers.

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme. Such studies are crucial for rational drug design and for explaining the biological activity of natural products.

Urolithins, which are hydroxylated benzo[c]chromen-6-one derivatives and metabolites of ellagitannins, have been the focus of numerous molecular docking studies. nih.govresearchgate.net These studies have investigated their binding to various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B, which are relevant targets in neurodegenerative diseases. nih.govresearchgate.net For instance, docking studies of urolithin A and its analogues have revealed key hydrogen bonding and π-π stacking interactions within the active sites of these enzymes, providing a structural basis for their inhibitory potential. researchgate.netnih.gov

Specifically, in a study on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, molecular docking of Urolithin A showed a strong binding affinity, with the ligand forming hydrogen bonds with key residues such as TYR355 and PHE518. nih.gov The stability of this interaction was further confirmed by molecular dynamics simulations. nih.gov

CompoundTarget ProteinKey Interacting Residues (Predicted)Predicted Interaction Type
Urolithin ACyclooxygenase-2 (COX-2)TYR355, PHE518, ILE517, GLN192Hydrogen Bonding
Urolithin AnalogsAcetylcholinesterase (AChE)-Hydrogen Bonding, π-π Stacking
Urolithin AnalogsButyrylcholinesterase (BChE)-Hydrogen Bonding, π-π Stacking
This compoundVarious (e.g., PDE2, ERβ)To be determinedHydrophobic, van der Waals

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of molecules with enhanced therapeutic properties.

The development of a reliable QSAR model for benzo[c]chromen-6-one derivatives would involve the following steps:

Data Set Preparation: Curation of a set of benzo[c]chromen-6-one derivatives with experimentally determined biological activities.

Descriptor Calculation: Computation of a wide range of molecular descriptors for each compound in the dataset.

Model Building: Use of statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the biological activity.

Model Validation: Rigorous validation of the model's predictive power using internal and external test sets.

Studies on Electronic Properties and Reactivity Prediction

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), are fundamental to understanding its reactivity and stability. DFT calculations are the primary tool for investigating these properties.

A detailed DFT analysis has been performed on urolithins (Uro A, B, C, and D) to explore their chemical reactivity descriptors. documentsdelivered.comtandfonline.com This study investigated the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Fukui functions to understand their molecular interactions and stability. The results indicated that the stability of the urolithins varies with their hydroxylation pattern, with Urolithin B being the most stable. documentsdelivered.comtandfonline.com

The MEP map of the benzo[c]chromen-6-one scaffold would reveal the regions most susceptible to electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the methoxy and lactone carbonyl groups are expected to be regions of high negative potential, making them likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, the aromatic protons would be regions of positive potential.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Predicted Reactivity
Urolithin A-5.8560-1.58604.2700More reactive
Urolithin B---Most stable
Urolithin C---Less stable than Uro B
Urolithin D---Less stable than Uro C
This compoundTo be determinedTo be determinedTo be determinedPredicted to be relatively stable

Molecular Mechanisms of Biological Activities of Benzo C Chromen 6 One Derivatives in Vitro and Mechanistic in Vivo Studies

Enzyme Inhibition Profiles and Mechanistic Insights (In Vitro Studies)

Detailed enzymatic inhibition data, such as IC50 values or specific percentages of inhibition, for 2,4-Dimethoxy-6H-benzo[c]chromen-6-one are not available in the public domain based on the conducted searches. The following sections outline the requested areas of inquiry for which no specific data could be retrieved for this particular compound.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

No specific data on the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) was found. While cholinesterase inhibition is a known activity for some coumarin (B35378) and chromenone derivatives, quantitative data for the specified compound is absent in the searched literature.

Phosphodiesterase II (PDE2) Inhibition

Research has been conducted on 6H-benzo[c]chromen-6-one derivatives as potential inhibitors of Phosphodiesterase II (PDE2). One study identified an alkoxylated derivative, referred to as 1f, as having an optimal inhibitory potential with an IC50 of 3.67 ± 0.47 μM. semanticscholar.org However, the precise chemical structure of this derivative, and whether it corresponds to this compound, is not specified in the available information.

Liver Pyruvate (B1213749) Kinase (PKL) Allosteric Inhibition

Studies have explored derivatives of 6H-benzo[c]chromen-6-one, synthesized from precursors like urolithin D and ellagic acid, as allosteric modulators of liver pyruvate kinase (PKL). nih.govnih.gov These studies have synthesized various methoxy-substituted benzo[c]chromen-6-one compounds. However, specific data on the allosteric inhibition of PKL by this compound is not provided.

Tyrosinase and Melanogenesis Inhibition

The searches did not yield any information regarding the inhibitory effect of this compound on tyrosinase or the process of melanogenesis.

Monoamine Oxidase B (MAO-B) Inhibition

There is no available data from the conducted searches on the inhibitory activity of this compound against Monoamine Oxidase B (MAO-B).

Cyclooxygenase (COX-1, COX-2) Inhibition

No specific research findings were identified that detail the inhibitory effects of this compound on the cyclooxygenase enzymes, COX-1 and COX-2.

Steroid Sulfatase Enzyme Inhibition

While direct studies on the steroid sulfatase (STS) inhibitory activity of this compound are not extensively documented, research on related benzo[c]chromen-6-one and chromen-4-one derivatives provides insight into the potential of this class of compounds. STS is a critical enzyme in the biosynthesis of active steroids, and its inhibition is a therapeutic strategy for hormone-dependent cancers.

Studies on 2-alkyl-4-(thio)chromenone 6-O-sulfamates, a structurally related class of compounds, have demonstrated potent, irreversible inhibition of human STS. The inhibitory activity is influenced by the substitution pattern, with a diagonal arrangement of the sulfamate (B1201201) group and a side chain (e.g., 2,6-substitution) being favorable for high potency. Specifically, bulky, branched aliphatic side chains at the 2-position of the chromenone core enhance inhibitory activity. For instance, 2-(1-Adamantyl)-4H-thiochromen-4-on-6-O-sulfamate was identified as a highly potent STS inhibitor, significantly more so than the reference compound estrone (B1671321) sulfamate.

Furthermore, investigations into 4-substituted estrone and estradiol (B170435) derivatives have shown that the introduction of small, electron-withdrawing groups at the 4-position can lead to potent reversible STS inhibitors. While these findings are on different though related molecular scaffolds, they underscore the potential for substituted chromenone-based structures to effectively inhibit STS. The estrogenic potential of these compounds has also been evaluated, and it was found that estrogenicity and STS inhibition are not correlated, allowing for the design of non-estrogenic inhibitors.

Table 1: Steroid Sulfatase Inhibition by Related Chromenone Derivatives This table is based on data for related compounds, not this compound itself.

Compound Class Key Structural Features for Activity Type of Inhibition
2-Alkylchromen-4-one 6-O-sulfamates Bulky side chains at the 2-position Irreversible
4-Substituted Estradiol Derivatives Small electron-withdrawing groups at the 4-position Reversible

Antioxidant Mechanisms and Radical Scavenging Activities

The 6H-benzo[c]chromen-6-one nucleus is a key feature of certain natural compounds known for their antioxidant properties. The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions.

Research on various benzo[g]triazoloquinazolines, which are complex heterocyclic systems, has demonstrated significant antioxidant activity in assays such as the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging test. The radical scavenging capacity is influenced by the substituents on the core structure.

Compounds containing a 1,3-dicarbonyl moiety, a structural feature related to the lactone ring in benzo[c]chromen-6-ones, have also been extensively studied for their antioxidant and antiradical activities. Their mechanism of action can involve the donation of a hydrogen atom to free radicals, thereby stabilizing them. The presence of hydroxyl groups on the aromatic rings generally enhances the antioxidant capacity. For instance, some arylmethyl dimedone derivatives show antiradical activity against DPPH comparable to that of ascorbic acid. The ability of these compounds to chelate transition metal ions like Fe(II) and Cu(I) can also contribute to their antioxidant effects by preventing the Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.

Table 2: Antioxidant Activity of Structurally Related Compound Classes This table is based on data for related compounds, not this compound itself.

Compound Class Assay Key Findings
Benzo[g]triazoloquinazolines DPPH Radical Scavenging Some derivatives show high radical scavenging activity.
Carbocyclic 1,3-Dicarbonyl Compounds DPPH Radical Scavenging, Galvinoxyl Test Activity comparable to ascorbic acid and tert-butylhydroquinone.
α- and iso-α-acids Fenton Reaction Inhibition Protect 2-deoxyribose from oxidative degradation through iron chelation.

Cellular Modulatory Effects (In Vitro Cell Line Studies)

Various derivatives of benzo[c]chromen-6-one and related chromene structures have been shown to induce apoptosis in a range of cancer cell lines. The induction of apoptosis is a key mechanism for the anticancer activity of these compounds.

For example, certain benzochromene derivatives have been found to trigger cell cycle arrest and enhance the formation of caspases 3 and 7, which are crucial executioner caspases in the apoptotic cascade. Some derivatives exhibit their antitumor effects through the dual inhibition of topoisomerase I/II. The inhibition of the anti-apoptotic protein Bcl-2 is another mechanism by which these compounds can induce apoptosis.

Studies on novel benzo[h]chromene derivatives have demonstrated their ability to induce apoptosis in human acute myeloid leukemia HL-60 cells. Similarly, other research has shown that benzo[h]chromeno[2,3-d]pyrimidine derivatives can cause cell death in various cancer cell lines, including melanoma and breast cancer lines. The cytotoxic activity is often dependent on the specific substitutions on the benzochromene scaffold. For instance, a chalcone (B49325) derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, was found to induce apoptosis in K562 human leukemia cells by downregulating the expression of the Bcl-2 protein.

While direct experimental data on the neuroprotective effects of this compound is scarce, its structural relationship to urolithins, which are known to exhibit neuroprotective properties, suggests a potential for similar activity. Urolithin A, which has a dibenzo[b,d]pyran-6-one core, is a metabolite produced by gut microflora from ellagitannins and has demonstrated neuroprotective effects.

The neuroprotective mechanisms of urolithins involve the modulation of various cellular pathways. They have been shown to protect against oxidative stress-induced neuronal cell death and to modulate signaling pathways involved in inflammation and cell survival. The specific targets and pathways for this compound would require further investigation.

Benzochromene-based compounds have been investigated for their antimicrobial properties. The antimicrobial activity of these compounds is influenced by their lipophilicity and the nature of their substituents.

For instance, a series of 7H-Benzochromeno[2,3-d]pyrimidin-9(8H)-amine derivatives displayed significant antibacterial and antifungal activities. The most active compounds in this series showed potent bactericidal effects. The proposed mechanisms of action for these compounds include the inhibition of essential microbial enzymes such as 14α-demethylase and DNA gyrase. Inhibition of these enzymes disrupts the synthesis of the fungal cell membrane and bacterial DNA replication, respectively, leading to microbial cell death.

Multidrug resistance (MDR) in cancer is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Certain benzochromene derivatives have been identified as inhibitors of P-gp, thereby acting as chemosensitizers that can reverse MDR.

Research on a series of 1H-benzo[f]chromene derivatives demonstrated that some of these compounds not only possessed cytotoxic activity against resistant cancer cells (MCF-7/ADR) but also inhibited the expression and efflux function of P-gp. This was confirmed through Western blot analysis and rhodamine 123 accumulation assays. The ability to inhibit P-gp makes these compounds promising candidates for combination therapy with conventional anticancer drugs. The development of dual inhibitors that target both P-gp and other cancer-related proteins, such as carbonic anhydrase XII, is an emerging strategy to overcome MDR.

Table 3: Cellular Modulatory Effects of Benzo[c]chromen-6-one Derivatives and Related Compounds This table is based on data for related compounds, not this compound itself.

Biological Effect Compound Class/Derivative Cell Line(s) Key Mechanistic Findings
Apoptosis Induction Benzo[h]chromene derivatives HL-60 Induction of apoptosis.
1H-Benzo[f]chromene derivatives MCF-7/ADR Induction of apoptosis and cell cycle arrest.
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone K562 Downregulation of Bcl-2 protein.
Antimicrobial Activity 7H-Benzochromeno[2,3-d]pyrimidin-9(8H)-amine derivatives Various bacteria and fungi Inhibition of 14α-demethylase and DNA gyrase.
P-glycoprotein Inhibition 1H-Benzo[f]chromene derivatives MCF-7/ADR Inhibition of P-gp expression and efflux function.

Ligand-Receptor Binding and Affinities at the Molecular Level

Due to a scarcity of specific research on the ligand-receptor binding of this compound, this section will focus on the well-studied derivatives of the 6H-benzo[c]chromen-6-one scaffold, primarily Urolithin A and its analogues. These compounds have been the subject of numerous in vitro and mechanistic studies, providing valuable insights into the molecular interactions that underpin their biological activities.

Urolithins, which are metabolites of ellagic acid produced by gut microbiota, have garnered significant attention for their potential as modulators of various biological targets. frontiersin.orgnih.gov Their interactions with estrogen receptors, phosphodiesterases, cholinesterases, and the aryl hydrocarbon receptor have been characterized through binding assays and molecular docking studies, revealing the molecular basis for their diverse pharmacological effects.

Estrogen Receptor (ER) Binding

Urolithins have been identified as phytoestrogens that can bind to estrogen receptors, ERα and ERβ, often with a degree of selectivity. This interaction is a key mechanism behind their potential roles in hormone-dependent conditions.

Urolithin A (UA) has demonstrated notable affinity for both ERα and ERβ. In competitive binding assays, Urolithin A was found to bind to ERα and ERβ with half-maximal inhibitory concentrations (IC50) of 0.40 µM and 0.75 µM, respectively. frontiersin.orgnih.gov This suggests a slightly higher affinity for ERα. Further studies have corroborated the ability of Urolithin A to act as a selective estrogen receptor modulator (SERM), exhibiting an EC50 of 5.14 μM for ERα binding. researchgate.net This SERM-like activity allows it to modulate estrogen-responsive genes. nih.govresearchgate.net Molecular docking studies predict that urolithins bind to ERα in a similar orientation to that of estradiol. frontiersin.org The estrogenic activity of urolithins is dose-dependent, and they have been shown to compete with 17β-estradiol for binding to the receptors. frontiersin.orgwur.nl

In endometrial cancer cells, Urolithin A has been shown to act as an estrogen agonist, modulating the expression of estrogen receptor-dependent genes. nih.gov This activity is dependent on ERα, as co-incubation with an estrogen antagonist, ICI 182,780, abolished these effects. nih.gov

Estrogen Receptor Binding Affinities of Urolithin A

CompoundReceptorBinding Affinity (IC50/EC50)Assay TypeReference
Urolithin AERα0.40 µM (IC50)Competitive Binding Assay frontiersin.orgnih.gov
Urolithin AERβ0.75 µM (IC50)Competitive Binding Assay frontiersin.orgnih.gov
Urolithin AERα5.14 µM (EC50)Receptor Binding Assay researchgate.net

Phosphodiesterase II (PDE2) Inhibition

Derivatives of the 6H-benzo[c]chromen-6-one scaffold have been investigated as potential inhibitors of phosphodiesterase II (PDE2), an enzyme implicated in neurodegenerative diseases.

A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were synthesized and evaluated for their PDE2 inhibitory activity. One derivative, 3-butoxy-6H-benzo[c]chromen-6-one (1f), was identified as an optimal inhibitor with an IC50 of 3.67 ± 0.47 μM. nih.gov In another study, a series of urolithin derivatives were designed, and compound 2e showed the best inhibitory activity against PDE2 with an IC50 of 33.95 µM. nih.gov Further optimization of the urolithin scaffold, specifically at the 8-hydroxyl position, led to the identification of even more potent inhibitors. For instance, compounds 1q and 2d exhibited significant inhibitory activity against PDE2 with IC50 values of 0.67 µM and 0.57 µM, respectively. nih.gov Molecular docking studies have been instrumental in guiding the design of these inhibitors, correlating higher docking scores with better inhibitory activity. nih.govnih.gov

PDE2 Inhibitory Activity of Benzo[c]chromen-6-one Derivatives

CompoundPDE2 Inhibition (IC50)Reference
3-butoxy-6H-benzo[c]chromen-6-one (1f)3.67 ± 0.47 μM nih.gov
Compound 2e (a urolithin derivative)33.95 µM nih.gov
Compound 1q (8-hydroxy modified urolithin A derivative)0.67 µM nih.gov
Compound 2d (8-hydroxy modified urolithin A derivative)0.57 µM nih.gov

Cholinesterase Inhibition

Urolithins and their derivatives have also been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease.

A synergistic combination of Urolithin A and Urolithin B has been reported to have an inhibitory concentration (IC50) of about 0.05 to 0.06 µg/mL for acetylcholinesterase activity. google.com In another study, various urolithin derivatives were synthesized and evaluated, with some compounds showing comparable or greater activity than the reference drugs rivastigmine, galantamine, and donepezil. researchgate.net Molecular docking studies have been employed to understand the binding modes of these compounds within the active sites of AChE and BuChE. researchgate.net

Aryl Hydrocarbon Receptor (AHR) Antagonism

Urolithin A has been identified as a direct antagonist of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in inflammation and cellular metabolism. nih.govnih.gov Competitive ligand binding assays have confirmed that Urolithin A directly binds to the AHR. nih.govnih.gov Unlike AHR agonists, Urolithin A does not induce the nuclear retention of the receptor. nih.gov The anti-inflammatory effects of Urolithin A are believed to be at least partially mediated through its antagonism of the AHR. nih.govnih.gov Molecular docking simulations have been used to investigate the potential inhibitory activity of urolithins on AHR. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles for Benzo C Chromen 6 One Derivatives

Influence of Substituent Effects on Biological Efficacy and Selectivity

The biological activity of 6H-benzo[c]chromen-6-one derivatives is highly dependent on the nature and position of substituents on the tricyclic core. Structure-activity relationship (SAR) studies have revealed critical insights into how modifications to the aromatic rings and the lactone system influence their potency and selectivity as enzyme inhibitors and receptor agonists.

As part of research into phosphodiesterase II (PDE2) inhibitors, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed based on the urolithin scaffold. mdpi.comnih.gov Initial exploration focused on introducing various substituents at the 3-position while keeping the lactone ring intact. mdpi.com The length and lipophilicity of the alkoxy chain at this position were found to be crucial for interacting with a hydrophobic pocket in the PDE2 enzyme. nih.gov An optimal inhibitory potential was observed with a butoxy group (compound 1f ), which exhibited an IC50 value of 3.67 ± 0.47 μM. mdpi.comnih.gov

In the context of estrogen receptor (ER) modulation, substitutions at multiple positions have been explored. A study on derivatives as selective ERβ agonists found that bis-hydroxylation at positions 3 and 8 is essential for activity. nih.gov Further modifications on both phenyl rings of this dihydroxy scaffold led to compounds with ERβ potency below 10 nM and over 100-fold selectivity against ERα. nih.gov

For anticancer applications, SAR analysis of 6-aryl-6H-benzo[c]chromene derivatives as non-steroidal progesterone (B1679170) receptor (PR) antagonists revealed that specific substitutions on the 6-aryl ring were critical for antiproliferative activity against MCF-7 breast cancer cells. nih.gov Compounds 32 and 34 in that study, with IC50 values of 6.32 ± 0.52 μM and 5.71 ± 0.49 μM respectively, were identified as the most potent, highlighting the importance of the substituent pattern on this appended ring for achieving high efficacy. nih.gov Similarly, linking a 1,2,3-triazole moiety to the benzo[c]chromen-6-one core via a methoxy (B1213986) bridge at the 2-position yielded hybrids with antiproliferative action. The derivative with a pyridin-3-yl substituent on the triazole ring showed the highest activity against human leukemia HL-60 cells. researchgate.net

Identification of Pharmacophoric Requirements for Specific Biological Activities

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For 6H-benzo[c]chromen-6-one derivatives, SAR studies have helped to define the key pharmacophoric features for different targets.

Common to many biologically active derivatives is the planar, tricyclic lactone system, which serves as a rigid scaffold. For activity as ERβ agonists, a critical pharmacophoric requirement is the presence of two hydroxyl groups, specifically at positions 3 and 8, which likely act as hydrogen bond donors to interact with key amino acid residues in the receptor's binding site. nih.gov

In the development of PDE2 inhibitors, the pharmacophore includes the benzo[c]chromen-6-one core and a lipophilic side chain of a specific length and conformation at the 3-position. nih.gov This side chain is necessary for engaging a hydrophobic binding pocket within the enzyme. nih.gov

Rational Design Strategies for Novel Benzo[c]chromen-6-one Derivatives

Rational design, often guided by structural biology and computational chemistry, has been a cornerstone in the development of novel 6H-benzo[c]chromen-6-one derivatives with specific therapeutic profiles. This approach moves beyond traditional screening by using knowledge of the biological target to design molecules with a higher probability of success.

A prominent example is the design of selective phosphoinositide 3-kinase α (PI3Kα) inhibitors. acs.orgnih.gov Recognizing that the PI3K/mTOR pathway is frequently dysregulated in cancer, researchers used structure-based drug design and molecular docking to inform the synthesis of a novel series of 6H-benzo[c]chromen inhibitors. acs.orgnih.gov This effort led to the identification of compound XJTU-L453 (21) , which demonstrated potent PI3Kα inhibitory activity and high selectivity over other PI3K isoforms. acs.orgnih.gov

Similarly, the design of PDE2 inhibitors was guided by the crystal structure of the enzyme in complex with a known inhibitor. mdpi.com This structural information highlighted a key hydrophobic pocket, leading to the rational synthesis of urolithin derivatives with alkoxy chains of varying lengths at the C-3 position to optimize interactions within this pocket. mdpi.comnih.gov

The development of non-steroidal progesterone receptor (PR) antagonists for cancer therapy also employed rational design. nih.gov By synthesizing a series of 6-aryl-6H-benzo[c]chromene derivatives and performing extensive SAR analysis, researchers could correlate specific structural features with antiproliferative efficacy. nih.gov Molecular docking of the most active compounds into a PR homology model helped to rationalize their potent antagonistic activity and guide future design efforts. nih.gov These strategies exemplify how a deep understanding of the target and the ligand's binding mode can accelerate the discovery of potent and selective therapeutic agents. nih.govacs.org

Bioisosteric Substitution and Ring Modification Strategies in Chemical Space Exploration

Exploring the chemical space around the 6H-benzo[c]chromen-6-one scaffold through bioisosteric replacement and ring modification is a key strategy for optimizing drug-like properties and discovering novel biological activities. nih.gov Bioisosterism involves substituting one atom or group with another that retains similar physicochemical properties, potentially improving potency, selectivity, or metabolic stability. nih.govresearchgate.net

While specific examples of bioisosteric replacement on the 2,4-Dimethoxy-6H-benzo[c]chromen-6-one core are not detailed in the provided context, the principles are widely applied in medicinal chemistry. researchgate.netenamine.net For instance, the lactone oxygen could be replaced with sulfur (thiolactone) or a nitrogen-containing group to modulate polarity and hydrogen bonding capacity.

Ring modification strategies have been more broadly explored. Synthetic chemists have developed numerous protocols to construct the core tricyclic system and its analogs, allowing for significant structural diversity. tubitak.gov.trresearchgate.netchim.itresearchgate.net These methods include:

Domino Reactions: One-pot syntheses, such as a Suzuki-Miyaura cross-coupling followed by oxidative lactonization, provide efficient access to a wide range of substituted benzo[c]chromen-6-ones. chemrxiv.org

Photocatalysis: Light-driven radical cyclization of O-benzylated phenols offers a mild and efficient route to the 6H-benzo[c]chromene core, tolerating various functional groups that can be used for further derivatization. acs.org

Multi-component Reactions: The reaction of 2-hydroxychalcones, primary amines, and β-ketoesters can construct functionalized 7-amino-6H-benzo[c]chromen-6-ones, simultaneously building two of the scaffold's rings in a single operation. researchgate.net

These synthetic advancements enable the exploration of a vast chemical space. For example, modifying the core by creating sulfur-containing tetracyclic analogs, such as 6H-benzo[b]indeno[1,2-d]thiophen-6-one, has led to the discovery of potent kinase inhibitors targeting DYRK1A, CLK1, and CLK4. rsc.org This demonstrates how moving beyond the original oxygen-containing heterocycle to related ring systems can unlock entirely new therapeutic applications.

Table of Mentioned Chemical Compounds

Biosynthetic Pathways of Naturally Occurring 6h Benzo C Chromen 6 One Derivatives E.g., Urolith

Metabolic Transformations of Precursor Compounds (e.g., Ellagitannins to Urolithins)

The journey from complex dietary polyphenols to absorbable 6H-benzo[c]chromen-6-one structures begins with the initial breakdown of precursor compounds in the gastrointestinal tract. mdpi.comresearchgate.net

Upon ingestion of foods rich in ellagitannins—such as pomegranates, berries, and walnuts—these large molecules are first hydrolyzed in the gut. frontiersin.orgresearchgate.nethealthvoice360.com This initial step, which can begin in the stomach and small intestine, releases ellagic acid (EA). dergipark.org.trmdpi.comresearchgate.net Ellagic acid, a core phenolic compound, is not readily absorbed by the body and has limited bioavailability. nih.govresearchgate.net

The primary transformation of ellagic acid occurs in the colon, where it becomes a substrate for the gut microbiota. nih.govmdpi.com The intricate metabolic pathway involves a series of enzymatic reactions, including lactone ring cleavage, decarboxylation, and sequential dehydroxylations. mdpi.com This cascade begins with the conversion of ellagic acid into a pentahydroxy-urolithin intermediate. mdpi.com Subsequent dehydroxylation steps lead to the formation of various urolithin metabolites, each characterized by a different number of hydroxyl groups on the 6H-benzo[c]chromen-6-one core structure. mdpi.comdergipark.org.tr

The transformation sequence generally proceeds as follows:

Pentahydroxy-urolithins

Tetrahydroxy-urolithins (e.g., Urolithin D, Urolithin M6) mdpi.com

Trihydroxy-urolithins (e.g., Urolithin C, Urolithin M7) mdpi.com

Dihydroxy-urolithins (e.g., Urolithin A, Isourolithin A) mdpi.com

Monohydroxy-urolithins (e.g., Urolithin B) mdpi.com

Urolithin A and Urolithin B are often the final and most prevalent metabolites detected in circulation, suggesting they are key end-products of this extensive microbial metabolism. researchgate.net These resulting urolithins possess greater lipophilicity and are significantly more bioavailable than their precursor, ellagic acid. nih.govresearchgate.net

Table 1: Key Compounds in the Transformation of Ellagitannins to Urolithins
Compound TypeExample CompoundRole in Pathway
PrecursorEllagitannins (e.g., Punicalagin)Initial dietary source, hydrolyzed to release Ellagic Acid. dergipark.org.tr
IntermediateEllagic AcidCore molecule released from Ellagitannins; substrate for microbial metabolism. nih.govresearchgate.net
Intermediate MetaboliteUrolithin C (Trihydroxy)An intermediate formed during the dehydroxylation cascade. mdpi.com
Final MetaboliteUrolithin A (Dihydroxy)A major, highly bioavailable end-product of the pathway. researchgate.netnih.gov
Final MetaboliteUrolithin B (Monohydroxy)Another key, bioavailable end-product of the pathway. mdpi.comresearchgate.net

Role of Microbial and Enzymatic Biotransformations in Natural Product Synthesis

The synthesis of urolithins from ellagic acid is entirely dependent on the enzymatic machinery of specific gut microorganisms. nih.govresearchgate.net Not all individuals possess the necessary bacteria to perform this conversion, leading to the concept of "urolithin metabotypes". frontiersin.orgnih.gov Researchers have categorized individuals into three main groups based on their ability to produce urolithins:

Metabotype A: Produces Urolithin A as the primary end-product. nih.gov

Metabotype B: Produces Isourolithin A and Urolithin B in addition to Urolithin A. nih.gov

Metabotype 0: Unable to produce these final urolithin metabolites. mdpi.com

This variation in metabolic capability highlights the critical role of an individual's unique gut microbiota composition. frontiersin.orgacs.org The production of urolithins is predominantly carried out in the distal colon, as demonstrated by gastrointestinal simulation models. nih.gov

Specific bacterial species have been identified as key players in this biotransformation. Bacteria from the Eggerthellaceae family, such as Gordonibacter urolithinfaciens and Gordonibacter pamelaeae, are known to metabolize ellagic acid into intermediate urolithins like Urolithin C. nih.govbiorxiv.org Another identified species, Ellagibacter isourolithinifaciens, is also involved in these initial steps. biorxiv.org More recently, certain species from the Enterocloster genus have been shown to perform the final dehydroxylation step, converting Urolithin C into the highly bioactive Urolithin A. biorxiv.org

The enzymes responsible for these conversions are being actively investigated. The transformation of ellagitannins to ellagic acid is facilitated by microbial enzymes like ellagitannin acyl hydrolase (ellagitannase). nih.govijbiotech.com Fungi such as Aspergillus niger have been shown to produce this enzyme. ijbiotech.comijbiotech.com The subsequent conversion of ellagic acid to urolithins involves a cascade of microbial enzymatic activities, including decarboxylases and dehydroxylases, that systematically modify the core structure. mdpi.comnih.gov For instance, the conversion of Urolithin C to Urolithin A is carried out by a specific molybdenum-dependent dehydroxylase enzyme found in Enterocloster species. biorxiv.org

Table 2: Microorganisms Involved in Urolithin Biosynthesis
MicroorganismFamily/GenusRole in Biotransformation
Gordonibacter urolithinfaciensEggerthellaceaeMetabolizes Ellagic Acid to produce intermediate urolithins (e.g., Urolithin C). nih.govbiorxiv.org
Gordonibacter pamelaeaeEggerthellaceaeContributes to the initial stages of urolithin formation from Ellagic Acid. biorxiv.org
Ellagibacter isourolithinifaciensEggerthellaceaeInvolved in the conversion of Ellagic Acid to Isourolithin A. biorxiv.org
Enterocloster spp. (e.g., E. bolteae)LachnospiraceaePerforms the final dehydroxylation step, converting Urolithin C to Urolithin A. biorxiv.org
Aspergillus nigerAspergillus (Fungus)Produces ellagitannase, which hydrolyzes ellagitannins to release Ellagic Acid. ijbiotech.comijbiotech.com

Identification and Isolation of Naturally Occurring Benzo[c]chromen-6-one Compounds

The identification and isolation of naturally occurring 6H-benzo[c]chromen-6-one compounds like urolithins are primarily achieved through the analysis of biological samples from human or animal studies. mdpi.com Following the consumption of ellagitannin-rich foods, urolithins can be detected in and isolated from urine, plasma, and feces. acs.orgacs.org

The process typically begins with an intervention study where subjects consume a controlled amount of an ellagitannin source, such as pomegranate extract or walnuts. acs.orgacs.org Biological samples are collected before and after the intervention. acs.org Initial extraction procedures are used to separate the metabolites from the complex biological matrix. For instance, fecal samples may be extracted using a methanol/water mixture. acs.org

Advanced analytical techniques are crucial for the identification and quantification of these compounds. High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and mass spectrometry (MS) is the most common method employed. acs.org This combination allows for the separation of different urolithin metabolites and their unambiguous identification based on their retention time, UV-Vis spectra, and mass-to-charge ratio. acs.org

In some cases, novel urolithin metabolites have been discovered using these methods. For example, a study analyzing human fecal samples after pomegranate extract intake identified several new compounds, including 4,8,9,10-tetrahydroxy urolithin (urolithin M6R), which was structurally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org For preparative isolation of larger quantities of a specific urolithin for further study, techniques like high-speed counter-current chromatography (HSCCC) have been successfully utilized. researchgate.net This method allows for the efficient separation and purification of bioactive compounds from complex metabolic mixtures without irreversible adsorption. researchgate.net

The isolation process for novel compounds often involves several steps of purification and concentration before structural elucidation by spectroscopic methods like NMR and high-resolution mass spectrometry (HRMS). acs.org

Future Research Directions and Translational Perspectives of Benzo C Chromen 6 One Chemistry Non Clinical Focus

Exploration of Novel and Sustainable Synthetic Methodologies for Enhanced Chemical Diversity

The synthesis of 6H-benzo[c]chromen-6-ones is a well-established field, yet the demand for greater chemical diversity and environmentally benign processes drives continuous innovation. tubitak.gov.tr Traditional methods often rely on transition metal-catalyzed couplings or multi-step sequences that may have limitations in scope or employ harsh reagents. orgsyn.orgtubitak.gov.tr Future research is increasingly focused on developing novel and sustainable synthetic strategies.

A significant advancement is the development of catalyst-free reactions in aqueous media. For instance, researchers have devised a method for synthesizing diversely substituted 6H-benzo[c]chromen-6-ones using microwave irradiation in water. rsc.orgrsc.org This approach features an intramolecular Diels-Alder reaction followed by an environmentally friendly oxidation step using aqueous hydrogen peroxide (H₂O₂), completely avoiding the need for a catalyst. rsc.orgrsc.org

Another promising direction is the use of one-pot domino reactions. A novel method has been developed for the one-pot synthesis of benzo[c]chromen-6-ones through a palladium-catalyzed domino Suzuki-Miyaura cross-coupling and oxidative lactonization under aqueous-aerobic conditions. chemrxiv.org Such one-pot procedures enhance efficiency by minimizing intermediate purification steps. Similarly, copper-catalyzed and even metal-free methods for the remote C-H oxygenation of biaryl-2-carboxylic acids provide more direct routes to the benzo[c]chromen-6-one core. orgsyn.orgresearchgate.net These modern approaches represent a shift towards more practical and sustainable production of this important scaffold. orgsyn.org

Table 1: Comparison of Synthetic Methodologies for Benzo[c]chromen-6-ones

Methodology Key Features Advantages Reference
Catalyst-Free MWI Synthesis Intramolecular Diels-Alder in aqueous media; H₂O₂ oxidation. Environmentally friendly, catalyst-free, uses water as solvent. rsc.orgrsc.org
Palladium-Catalyzed Domino Reaction One-pot Suzuki-Miyaura coupling and oxidative lactonization. High efficiency, aqueous-aerobic conditions. chemrxiv.org
Copper-Catalyzed C-H Oxygenation Intramolecular cyclization of biaryl-2-carboxylic acids. Effective for electron-neutral and electron-rich substrates. orgsyn.orgresearchgate.net
Metal-Free Dehydrogenative Coupling K₂S₂O₈-mediated oxygenation of biaryl-2-carboxylic acids. Broad substrate scope, insensitive to electronic effects. orgsyn.org
Photoredox-Promoted Radical Cyclization C-H sulfenylation followed by a Pschorr-type cyclization. Utilizes light to initiate the key bond-forming step. acs.org

Discovery of New Biological Targets and In-Depth Mechanistic Investigations

The benzo[c]chromen-6-one framework has been identified as a privileged scaffold for interacting with various biological targets. While its derivatives, such as urolithins, are known metabolites of ellagic acid, recent research has expanded the scope of their potential biological applications significantly. mdpi.comnih.gov

A key area of investigation is in signal transduction pathways critical to cancer. Researchers have designed a novel series of 6H-benzo[c]chromen-6-one inhibitors targeting the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govacs.org Specifically, derivatives have been identified as potent and highly selective inhibitors of PI3Kα, one of the most frequently mutated kinases in human cancers. nih.govacs.org

Another important target is phosphodiesterase II (PDE2), an enzyme implicated in cognitive function. mdpi.comnih.gov Inspired by urolithins, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized as potential PDE2 inhibitors. mdpi.comnih.gov One such derivative, compound 1f (3-(pentyloxy)-6H-benzo[c]chromen-6-one), demonstrated optimal inhibitory potential with an IC₅₀ value of 3.67 ± 0.47 μM. nih.gov

Furthermore, certain 6H-benzo[c]chromen-6-one derivatives have been found to be potent and selective agonists for the estrogen receptor beta (ERβ), with bis-hydroxylation at positions 3 and 8 being crucial for activity. nih.gov The development of hybrids linking the benzo[c]chromen-6-one scaffold with other pharmacophores, like 1,2,3-triazoles, has also yielded compounds with in vitro anticancer activity against various human cancer cell lines. benthamdirect.com These findings open new avenues for mechanistic studies to understand how these scaffolds interact with their respective targets at a molecular level.

Advanced Computational Modeling for Structure-Based Design and Lead Optimization

The rational design of new chemical entities with improved potency and selectivity is greatly enhanced by advanced computational techniques. For the benzo[c]chromen-6-one scaffold, molecular docking and structure-based design have become indispensable tools for lead optimization.

In the development of selective PI3Kα inhibitors, structure-based drug design and molecular docking were instrumental in guiding the design of the 6H-benzo[c]chromen-6-one inhibitors. nih.govacs.org This computational approach allowed researchers to predict binding modes and optimize interactions within the kinase active site, leading to the identification of potent and highly selective compounds. nih.gov

Similarly, the design of novel PDE2 inhibitors was based on the crystal structure of the enzyme with a known inhibitor, BAY 60-7550. mdpi.com This structural information provided a basis for the rational design of new 6H-benzo[c]chromen-6-one derivatives, with computational tools used to predict their binding affinity and interactions within the enzyme's hydrophobic pocket. mdpi.com In another study, a virtual combinatorial library of benzo[c]chromen-6-one linked 1,2,3-triazole derivatives was created and screened in silico to identify potential antitumor agents before their synthesis and biological evaluation. benthamdirect.com These examples highlight a clear research trajectory where computational modeling is integrated early in the discovery process to accelerate the development of optimized benzo[c]chromen-6-one-based compounds.

Development of Benzo[c]chromen-6-one Scaffolds as Chemical Probes and Biochemical Tools

Beyond therapeutic applications, the unique properties of the benzo[c]chromen-6-one scaffold are being harnessed to create sophisticated chemical probes and biochemical tools. A notable application is in the development of fluorescent sensors for metal ions.

Hydroxylated 6H-benzo[c]chromen-6-one derivatives, specifically urolithins, have been shown to act as selective "on-off" fluorescent sensors for iron (III) ions in aqueous solutions. nih.gov A study comparing 3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) and its saturated analogue, 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, found that the core coumarin-like structure with its lactone group is the key scaffold for this selective iron-binding and fluorescence quenching property. nih.gov These molecules were shown to be cell-penetrative and could serve as intracellular sensors for iron (III), demonstrating their potential as biochemical tools for studying metal ion homeostasis in biological systems. nih.gov The photophysical properties of other benzo[c]chromen-6-one derivatives, which exhibit bright fluorescence with high quantum yields, further suggest their potential for development into a broader range of probes and imaging agents. researchgate.net

Table 2: Investigated Biological Targets for Benzo[c]chromen-6-one Derivatives

Biological Target Derivative Type Key Finding Reference
PI3Kα Substituted 6H-benzo[c]chromen-6-ones Potent and selective inhibition of the PI3K/mTOR pathway. nih.govacs.org
Phosphodiesterase II (PDE2) Alkoxylated 6H-benzo[c]chromen-6-ones Identification of inhibitors with low micromolar IC₅₀ values. mdpi.comnih.gov
Estrogen Receptor β (ERβ) Hydroxylated 6H-benzo[c]chromen-6-ones Discovery of potent and selective ERβ agonists. nih.gov
Iron (III) Ion Hydroxylated 6H-benzo[c]chromen-6-ones (Urolithins) Act as selective "on-off" fluorescent chemosensors. nih.gov
Various Cancer Cell Lines 1,2,3-Triazole Hybrids Demonstration of in vitro antiproliferative action. benthamdirect.com

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